(2S,3S)-2,3-Dichlorooxane
Description
(2S,3S)-2,3-Dichlorooxane is a six-membered oxygen-containing heterocyclic compound (oxane, or tetrahydropyran derivative) with two chlorine atoms at the 2- and 3-positions, both in the S-configuration. Its molecular formula is inferred as C₅H₈Cl₂O, with a molecular weight of 155.02 g/mol.
Properties
CAS No. |
52809-66-2 |
|---|---|
Molecular Formula |
C5H8Cl2O |
Molecular Weight |
155.02 g/mol |
IUPAC Name |
(2S,3S)-2,3-dichlorooxane |
InChI |
InChI=1S/C5H8Cl2O/c6-4-2-1-3-8-5(4)7/h4-5H,1-3H2/t4-,5+/m0/s1 |
InChI Key |
PHMXXMFOSQBXNV-CRCLSJGQSA-N |
Isomeric SMILES |
C1C[C@@H]([C@@H](OC1)Cl)Cl |
Canonical SMILES |
C1CC(C(OC1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-Dichlorooxane typically involves the chlorination of oxane derivatives under controlled conditions. One common method is the enantioselective chlorination of oxane using chiral catalysts to ensure the desired stereochemistry. The reaction conditions often include the use of solvents like dichloromethane and reagents such as thionyl chloride or sulfuryl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2,3-Dichlorooxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of diols.
Reduction Reactions: The compound can be reduced to form (2S,3S)-2,3-dihydroxyoxane.
Oxidation Reactions: Oxidation can lead to the formation of oxane derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: (2S,3S)-2,3-Dihydroxyoxane
Reduction: (2S,3S)-2,3-Dihydroxyoxane
Oxidation: Various oxane derivatives depending on the oxidizing agent used.
Scientific Research Applications
Chemistry
In organic synthesis, (2S,3S)-2,3-Dichlorooxane serves as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the preparation of enantiomerically pure compounds.
Biology
The compound can be used in the study of enzyme-catalyzed reactions involving chiral substrates. It helps in understanding the stereochemical aspects of enzyme activity.
Medicine
This compound derivatives may have potential as pharmaceutical intermediates. Research is ongoing to explore their use in drug development, particularly in the synthesis of chiral drugs.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific stereochemical requirements.
Mechanism of Action
The mechanism of action of (2S,3S)-2,3-Dichlorooxane involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the chlorine atoms act as leaving groups, facilitating nucleophilic substitution. In biological systems, the compound’s chiral centers may interact with enzymes or receptors in a stereospecific manner, influencing the outcome of biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Due to the scarcity of direct data on (2S,3S)-2,3-Dichlorooxane, comparisons are drawn from structurally or functionally similar chlorinated compounds, including dichloromethane, substituted dioxanes, and stereochemically defined chloroalkanes.
Structural and Physicochemical Properties
The table below summarizes key properties of this compound and related compounds:
Key Observations:
Chlorination and Ring Effects :
- Chlorinated oxanes like this compound and 1,3-Dioxane, 2-(trichloromethyl) exhibit higher molecular weights and boiling points compared to linear chlorinated compounds (e.g., dichloromethane). The rigid ring structure and chlorine substitution likely reduce volatility.
- Dichloromethane’s low boiling point (39.6°C) contrasts sharply with chlorinated oxanes, making it a volatile solvent, whereas oxane derivatives may serve as stable intermediates.
Stereochemical Influence :
- The S-configuration in (3S)-3-chlorohexane and this compound can affect enantioselective reactions. For example, chiral chloroalkanes are critical in asymmetric synthesis, suggesting similar utility for the dichlorooxane derivative.
Solubility Trends :
- All chlorinated compounds listed show low water solubility due to hydrophobic Cl and alkyl/aryl groups. Dichloromethane’s moderate solubility (13 g/L) is exceptional, attributed to its small size and polarity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
